molecular formula C16H21NO5S B2747904 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide CAS No. 898653-73-1

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2747904
CAS No.: 898653-73-1
M. Wt: 339.41
InChI Key: FZFKNWWRGJNZPU-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure, followed by the introduction of the furan-2-ylmethyl group and the sulfonamide functionality. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and sulfonamide derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize costs. Purification techniques, such as crystallization, distillation, and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring or the furan moiety.

Scientific Research Applications

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-diethoxy-N-(furan-2-ylmethyl)aniline
  • 2,5-diethoxy-N-(furan-2-ylmethyl)benzamide
  • 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Uniqueness

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural elements

Properties

IUPAC Name

2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h6-10,17H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFKNWWRGJNZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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